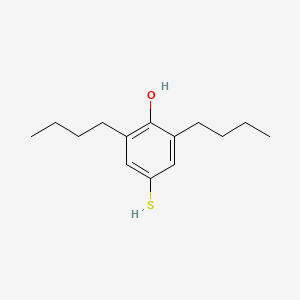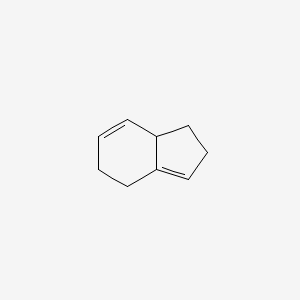
2,4,5,7a-Tetrahydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5,7a-Tetrahydro-1H-indene is a bicyclic hydrocarbon with the molecular formula C₉H₁₂ It is a derivative of indene, characterized by the presence of a fused cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7a-Tetrahydro-1H-indene can be achieved through several methods. One common approach involves the catalytic hydrogenation of indene. This process typically uses a palladium or platinum catalyst under hydrogen gas at elevated temperatures and pressures. Another method involves the Diels-Alder reaction between cyclopentadiene and butadiene, followed by hydrogenation.
Industrial Production Methods
Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. The reaction is carried out in large reactors where indene is exposed to hydrogen gas in the presence of a palladium or platinum catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5,7a-Tetrahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Produces ketones or alcohols.
Reduction: Leads to fully saturated hydrocarbons.
Substitution: Results in halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,4,5,7a-Tetrahydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,5,7a-Tetrahydro-1H-indene involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through catalytic processes. In biological systems, its mechanism of action is less well understood but may involve binding to specific receptors or enzymes, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indene, 2,3,4,5,6,7-hexahydro-: Similar structure but fully saturated.
1H-Indene, 3a,4,7,7a-tetrahydro-: Another derivative with slight structural differences.
4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-: A related compound with a methano bridge.
Propiedades
Número CAS |
93640-52-9 |
|---|---|
Fórmula molecular |
C9H12 |
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
2,4,5,7a-tetrahydro-1H-indene |
InChI |
InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1,4,7-8H,2-3,5-6H2 |
Clave InChI |
QEEMASFSWASNET-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CCCC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




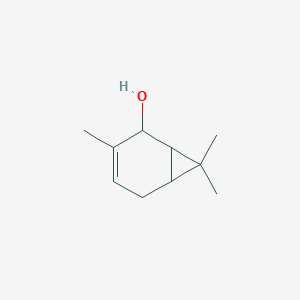
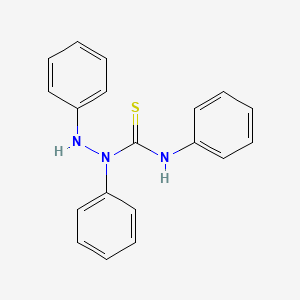
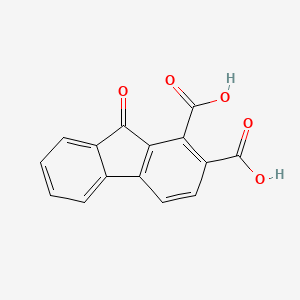
phenylsilane](/img/structure/B14357148.png)
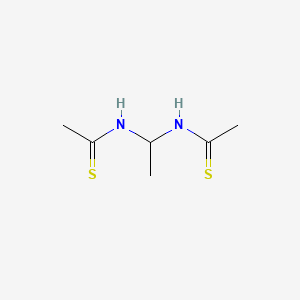
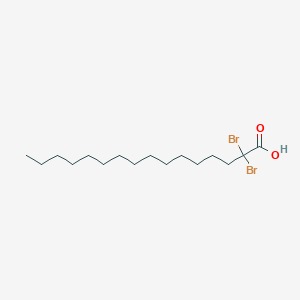
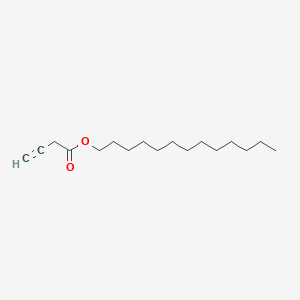
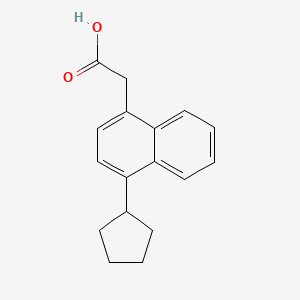
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
